molecular formula C17H20N6O2 B2876065 N-[3-(dimethylamino)propyl]-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 2108215-26-3

N-[3-(dimethylamino)propyl]-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2876065
CAS No.: 2108215-26-3
M. Wt: 340.387
InChI Key: SCHJYWJFFCKLNE-UHFFFAOYSA-N
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Description

“N-[3-(dimethylamino)propyl]-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a complex organic compound. It is a derivative of the 1,2,3-triazole-fused pyrazines . These compounds have been used in various applications, including medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . For example, the reaction of 5-hydroxy-N-diphenyl-1H-1,2,3-triazole-4-carboxamide with chloroacetonitrile in DMF and base gave an alkylated product, which, after refluxing in sodium ethoxide, yielded a related compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a 1,2,3-triazole ring fused to a pyrazine ring . The compound also contains a dimethylamino propyl group and a carboxamide group .

Scientific Research Applications

Synthesis and Anticancer Activity

One notable area of research is the synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, where derivatives similar to the chemical compound have shown significant anticancer activity. For instance, derivatives have been prepared through various synthetic routes and tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, displaying potent inhibitory activities. Such studies highlight the potential utility of these compounds in developing new anticancer therapeutics (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Antimicrobial Applications

The synthesis of new thiazole and pyrazole derivatives based on specific moieties has been explored, with some compounds demonstrating promising antimicrobial activities. This includes activity against various bacterial and fungal species, suggesting the potential for these compounds to be developed into new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Heterocyclic Chemistry and Drug Design

Research into the synthesis of novel heterocyclic compounds incorporating specific functional groups has yielded a variety of compounds with potential applications in drug design and development. These studies involve the creation of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other derivatives, demonstrating the versatility of such compounds in synthesizing agents with potential therapeutic applications (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Enaminones as Building Blocks

Another research focus is on enaminones as building blocks for the synthesis of substituted pyrazoles, highlighting their antitumor and antimicrobial activities. This underscores the chemical compound's role in the synthesis of bioactive molecules, further emphasizing its importance in scientific research for its potential utility in developing new therapeutic agents (Riyadh, 2011).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, hit-to-lead optimization studies could be conducted to boost its in vitro biological activity while maintaining physicochemical properties in promising ranges .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-oxo-6-phenyl-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-22(2)10-6-9-18-16(24)14-15-17(25)19-13(11-23(15)21-20-14)12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,18,24)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHJYWJFFCKLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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